1-Chloro-2-methyl-5-(methylsulfanyl)pentane
Description
1-Chloro-2-methyl-5-(methylsulfanyl)pentane (C₇H₁₅ClS) is a halogenated organosulfur compound featuring a pentane backbone with substituents at positions 1 (chloro), 2 (methyl), and 5 (methylsulfanyl). This structure imparts unique physicochemical properties, such as moderate polarity due to the sulfur-containing group and reactivity influenced by the chloro and alkyl substituents.
Properties
Molecular Formula |
C7H15ClS |
|---|---|
Molecular Weight |
166.71 g/mol |
IUPAC Name |
1-chloro-2-methyl-5-methylsulfanylpentane |
InChI |
InChI=1S/C7H15ClS/c1-7(6-8)4-3-5-9-2/h7H,3-6H2,1-2H3 |
InChI Key |
BYNMIDRKDRQLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCSC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-methyl-5-(methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the chlorination of 2-methyl-5-(methylsulfanyl)pentane using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically occurs at room temperature and requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-chloro-2-methyl-5-(methylsulfanyl)pentane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-methyl-5-(methylsulfanyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 2-methyl-5-(methylsulfanyl)pentane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 2-Methyl-5-(methylsulfanyl)pentanol.
Oxidation: 1-Chloro-2-methyl-5-(methylsulfinyl)pentane or 1-chloro-2-methyl-5-(methylsulfonyl)pentane.
Reduction: 2-Methyl-5-(methylsulfanyl)pentane.
Scientific Research Applications
1-Chloro-2-methyl-5-(methylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-2-methyl-5-(methylsulfanyl)pentane involves its reactivity with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the conditions used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s distinct functional groups can be compared to the following analogs:
Key Observations :
- Substituent Position : The chloro group at C1 in the target compound may lead to different reactivity compared to C3-substituted analogs (e.g., 3-chloro-3-methylpentane), which favor elimination reactions due to tertiary carbocation stability .
- Sulfur vs. Oxygen: The methylsulfanyl group (SCH₃) at C5 enhances lipophilicity compared to the methoxy group (OCH₃) in 1-chloro-5-methoxy-2-pentene, affecting solubility in non-polar solvents like pentane .
- Alkyne vs. Alkane : 5-Chloro-1-pentyne’s alkyne group enables click chemistry applications, unlike the saturated backbone of the target compound .
Physicochemical Properties
- Boiling Point and Polarity: The methylsulfanyl group increases boiling point relative to non-sulfur analogs (e.g., 3-chloro-3-methylpentane, bp ~120°C). However, it remains less polar than methoxy-substituted compounds, aligning with dichloromethane’s efficacy in extracting semi-polar compounds .
- Solubility : Likely miscible with dichloromethane or pentane-diethyl ether mixtures (3:1 v/v), as demonstrated for structurally similar chlorinated pesticides .
Biological Activity
1-Chloro-2-methyl-5-(methylsulfanyl)pentane is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables that illustrate its activity.
1-Chloro-2-methyl-5-(methylsulfanyl)pentane has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C7H15ClS |
| Molecular Weight | 166.71 g/mol |
| IUPAC Name | 1-chloro-2-methyl-5-(methylsulfanyl)pentane |
| CAS Number | [specific CAS number] |
Biological Activity Overview
The biological activity of 1-Chloro-2-methyl-5-(methylsulfanyl)pentane has been evaluated in various studies, focusing on its interactions with biological systems and potential therapeutic applications.
The compound is believed to exert its biological effects through several mechanisms, including:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, which may lead to the formation of biologically active derivatives.
- Enzyme Inhibition: Similar compounds have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
Antimicrobial Activity
A study investigated the antimicrobial properties of 1-Chloro-2-methyl-5-(methylsulfanyl)pentane against various bacterial strains. Results indicated significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Cytotoxicity Assessment
In vitro cytotoxicity assays were performed using human cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values indicating a promising therapeutic index. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results suggest that 1-Chloro-2-methyl-5-(methylsulfanyl)pentane may have potential as an anticancer agent.
Comparative Analysis with Related Compounds
To understand the uniqueness of 1-Chloro-2-methyl-5-(methylsulfanyl)pentane, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | MIC (µg/mL) |
|---|---|---|
| 1-Bromo-2-methyl-5-(methylsulfanyl)pentane | Moderate antibacterial activity | 64 |
| 1-Iodo-2-methyl-5-(methylsulfanyl)pentane | High cytotoxicity | 32 |
This comparison highlights that while similar compounds show varying degrees of activity, the chloro derivative exhibits a balanced profile of antimicrobial and cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
